molecular formula C17H19N9 B2572479 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine CAS No. 2380192-16-3

1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine

Cat. No.: B2572479
CAS No.: 2380192-16-3
M. Wt: 349.402
InChI Key: OLBJODBDGCWRCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple nitrogen-containing rings, which contribute to its reactivity and potential biological activity.

Preparation Methods

The synthesis of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include cyclization reactions to form the triazolo and pyrazolo rings, followed by coupling reactions to assemble the final structure. Reaction conditions may vary, but common reagents include hydrazine derivatives, aldehydes, and various catalysts to facilitate the cyclization and coupling processes .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the rings, using reagents like alkyl halides or acyl chlorides.

Common conditions for these reactions include the use of organic solvents like ethanol or dichloromethane, and the reactions are typically carried out under reflux or at room temperature .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the specific nature of the binding and the target involved .

Comparison with Similar Compounds

Similar compounds to 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine include other triazolo and pyrazolo derivatives. These compounds share structural similarities but may differ in their specific substituents or ring configurations. Examples include:

  • 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-piperidinyl derivatives
  • 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl derivatives
  • N-Methyl-N-[3-(6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl]acetamide

These compounds are unique in their specific applications and reactivity profiles, making them valuable in different research and industrial contexts .

Properties

IUPAC Name

3-methyl-6-[4-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N9/c1-12-11-17(26-14(19-12)5-6-18-26)24-9-7-23(8-10-24)16-4-3-15-21-20-13(2)25(15)22-16/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBJODBDGCWRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3CCN(CC3)C4=NN5C(=NN=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.